5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
5-chloro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2S3/c17-13-4-5-14(26-13)27(23,24)19-7-6-12-9-25-16-20-15(21-22(12)16)10-2-1-3-11(18)8-10/h1-5,8-9,19H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDSYBPBTMTBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 5-chloro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide, is a derivative of thiazole. Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties
Mode of Action
The mode of action of this compound is likely to be influenced by the substituents on the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.
Biochemical Pathways
Thiazole derivatives are known to interact with various biological targets, inducing a range of biological effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by thiazole derivatives. The specific effects would depend on the compound’s interaction with its target(s) and the subsequent biochemical changes.
Biological Activity
5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves several steps that incorporate various reagents and conditions. The compound is synthesized through a series of reactions involving thiazole and triazole derivatives. Key synthetic routes include:
- Formation of Thiazolo[3,2-b][1,2,4]triazole : This is achieved by reacting appropriate phenacyl bromides with triazole-3-thione.
- Substitution Reactions : The introduction of the 5-chloro group and the ethyl thiophene sulfonamide moiety involves substitution reactions that enhance the biological activity of the final product.
Biological Activity
The biological activity of the compound can be categorized into several key areas:
Anticonvulsant Activity
Research indicates that derivatives similar to thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticonvulsant properties. For instance, compounds synthesized in related studies demonstrated efficacy in models such as the maximal electroshock test (MES) and pentylenetetrazole (PTZ) tests in mice. The presence of specific functional groups in these compounds correlates with enhanced anticonvulsant effects .
Anticancer Properties
Several studies have explored the anticancer potential of thiazole and triazole derivatives. For example:
- Cytotoxicity Studies : Compounds similar to this compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values often lower than those of standard chemotherapeutics .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-chloro-N-(...) | MCF-7 | <10 |
| 5-chloro-N-(...) | A549 | <15 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related compounds have shown effectiveness against various bacterial strains, indicating that modifications to the thiazole and triazole rings can enhance antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activities of compounds like 5-chloro-N-(...) can be understood through their structure-activity relationships. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances activity against certain targets.
- Ring Systems : The thiazole and triazole rings are critical for maintaining biological activity; modifications can lead to significant changes in potency.
Case Studies
- Anticonvulsant Evaluation : In a study focusing on thiazolo[3,2-b][1,2,4]triazoles, compounds were evaluated for their anticonvulsant properties using established animal models. The results demonstrated that specific substitutions led to improved efficacy compared to existing medications .
- Anticancer Efficacy : A series of thiazole derivatives were tested against breast cancer cell lines. Results showed that certain modifications significantly increased cytotoxicity and induced apoptosis in cancer cells .
Scientific Research Applications
Synthesis and Structure
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored extensively. The process typically involves several steps including the reaction of phenacyl bromides with triazole derivatives under acidic conditions to yield the target compound. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .
Anticonvulsant Activity
Research has demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticonvulsant properties. In studies using the maximal electroshock test (MES) and pentylenetetrazole (PTZ) model in mice, compounds similar to 5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide showed promising results in reducing seizure activity. These findings suggest potential therapeutic applications in treating epilepsy .
Antitumor Activity
The thiazolo[3,2-b][1,2,4]triazole scaffold has also been investigated for its antitumor effects. Certain derivatives have exhibited cytotoxicity against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation. Studies highlight the importance of structural modifications in enhancing the anticancer efficacy of these compounds .
Case Study 1: Anticonvulsant Evaluation
A study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticonvulsant activities using established animal models. The results indicated that specific modifications to the compound structure significantly enhanced anticonvulsant potency compared to existing medications .
Case Study 2: Antitumor Screening
In another study focused on anticancer properties, researchers tested various thiazolo[3,2-b][1,2,4]triazole derivatives against human cancer cell lines. The results showed that certain compounds led to a substantial reduction in cell viability and induced apoptotic pathways. This highlights the potential for developing new anticancer therapies based on this chemical framework .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide?
- Methodological Answer : Multi-step synthesis involving cyclization of thiazolo-triazole precursors and sulfonamide coupling is commonly employed. For example, one-pot catalyst-free reactions (suitable for thiazolo-triazole core formation) reduce side products . Temperature control (70–80°C) and solvent selection (e.g., PEG-400 for heterogeneous catalysis) improve reaction efficiency . Purification via column chromatography or recrystallization ensures ≥95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze aromatic proton shifts (δ 7.2–8.5 ppm for fluorophenyl/thiophene) and sulfonamide NH signals (δ 10–12 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., expected [M+H]⁺ peak at ~520–530 Da) .
- X-ray crystallography : Resolve thiazolo-triazole and sulfonamide conformations for unambiguous confirmation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Anticancer : MTT assay on 60 cancer cell lines (NCI-60 panel) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based kinase or protease assays (e.g., EGFR, COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
-
Substituent Variation : Modify fluorophenyl (e.g., 2-F vs. 4-F) or thiophene-sulfonamide groups (Table 1) .
-
Biological Profiling : Compare IC₅₀ values across analogs to identify critical substituents (e.g., chloro vs. methoxy groups enhance antimicrobial activity) .
-
Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) .
Table 1 : SAR of Thiazolo-Triazole Derivatives (Adapted from )
Substituent Position Bioactivity Trend 3-Fluorophenyl (R1) ↑ Anticancer Thiophene-2-sulfonamide (R2) ↑ Enzyme inhibition Chloro vs. Methoxy (R3) ↓ Cytotoxicity
Q. How to resolve contradictory bioactivity data between in vitro and cell-based assays?
- Methodological Answer :
- Solubility Testing : Use HPLC to measure aqueous solubility; poor solubility may reduce cell-based activity .
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation .
- Off-Target Profiling : Screen against 100+ kinases/phosphatases to rule out polypharmacology .
Q. What strategies mitigate instability of the thiazolo-triazole core under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
- Protective Group Chemistry : Acetylate labile NH groups in the triazole ring .
- Formulation : Encapsulate in liposomes to shield from hydrolytic cleavage .
Q. How to assess multi-target interactions for polypharmacology applications?
- Methodological Answer :
- Thermal Shift Assays : Identify protein targets by monitoring thermal denaturation shifts .
- Network Pharmacology : Construct interaction networks using STRING or KEGG databases .
- Gene Expression Profiling : RNA-seq on treated cells to map pathway activation .
Methodological Notes for Experimental Design
- Synthetic Optimization : Use Design of Experiments (DoE) to vary catalysts (e.g., Bleaching Earth Clay), solvents, and temperatures .
- Data Validation : Replicate assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., dose escalation in rodent models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
